molecular formula C10H17NO6 B3034097 Boc-D-Asp-OMe CAS No. 137130-65-5

Boc-D-Asp-OMe

Cat. No.: B3034097
CAS No.: 137130-65-5
M. Wt: 247.24 g/mol
InChI Key: IWFIVTBTZUCTQH-ZCFIWIBFSA-N
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Description

Boc-D-Asp-OMe, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by its tert-butoxycarbonyl (Boc) group protecting the amino group and a methoxy group esterifying the carboxyl group.

Scientific Research Applications

Boc-D-Asp-OMe is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Safety and Hazards

Boc-D-Asp-OMe is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

Future Directions

Boc-D-Asp-OMe is widely used in pharmaceuticals and foods. It is recognized to be beneficial as ergogenic dietary substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Asp-OMe typically involves the protection of the amino group of aspartic acid with a tert-butoxycarbonyl group and the esterification of the carboxyl group with methanol. The process can be summarized as follows:

    Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected aspartic acid.

    Esterification of the Carboxyl Group: The Boc-protected aspartic acid is then treated with methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated synthesis equipment are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Asp-OMe undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed:

    Hydrolysis: Produces Boc-D-aspartic acid.

    Deprotection: Yields D-aspartic acid methyl ester.

    Coupling Reactions: Forms peptide chains with this compound as a building block.

Comparison with Similar Compounds

    Boc-L-Aspartic Acid 4-Methyl Ester: Similar in structure but with the L-configuration.

    Fmoc-D-Asp-OMe: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.

    Boc-D-Asp(OBzl)-OMe: Has a benzyl ester instead of a methyl ester.

Uniqueness: Boc-D-Asp-OMe is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and coupling reactions. This makes it highly valuable in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFIVTBTZUCTQH-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137130-65-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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